![molecular formula C10H11FO B1408517 ((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanol CAS No. 681806-67-7](/img/structure/B1408517.png)
((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanol
Overview
Description
((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of cyclopropyl compounds, which are known for their unique chemical and biological properties.
Scientific Research Applications
Organocatalysis
(1R,3S,4S)-2-Azanorbornyl-3-methanol, a compound synthesized from (R)-1-phenylethylamine, was used as a catalyst in the enantioselective epoxidation of α,β-enones. This process resulted in the formation of corresponding epoxides with high yields and enantioselectivities at room temperature.
Molecular Structure Analysis
(1-Fluorocyclopropyl)methanol was analyzed using microwave spectroscopy, highlighting its distinct molecular structure. The study revealed an internal hydrogen bond formed between the fluorine atom and the hydrogen atom of the hydroxyl group.
Chemical Reactivity and Transformations
Research on 1-fluoro-1-bromo-2-arylcyclopropanes provided insights into their chemical reactivity, showing distinct behaviors in the presence of bases and electrophilic agents, and highlighting the influence of electron-donor substituents.
Enzymatic Processes in Synthesis
The synthesis of enantiopure monofluorinated phenylcyclopropanes utilized lipase-catalyzed acylation and transesterification, demonstrating the effectiveness of enzymatic processes in producing stereochemically complex molecules.
Stereochemistry in Organic Synthesis
(2S,3S)-(+)-(3-Phenylcyclopropyl)Methanol is an example of a compound where stereochemistry plays a critical role in its synthesis, emphasizing the importance of stereochemical considerations in organic synthesis.
Fluorination Reactions
Studies on fluoroalkoxylation reactions revealed the influence of alkene and alcohol structures on the stereochemistry and rate of fluorination, showing the nuanced effects of molecular structure on chemical reactivity.
Antiviral Activity of Cyclopropanoid Nucleosides
Research on monofluorinated cyclopropanoid nucleosides explored their potential as antiviral agents, showing specific activity against certain viruses, and highlighting the role of fluorinated compounds in medicinal chemistry.
properties
IUPAC Name |
[(1R,2S)-2-fluoro-1-phenylcyclopropyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c11-9-6-10(9,7-12)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2/t9-,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCPVKXHJADEGK-UWVGGRQHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(CO)C2=CC=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@]1(CO)C2=CC=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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